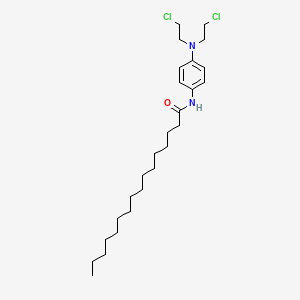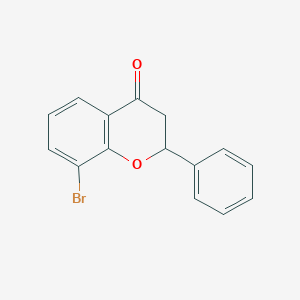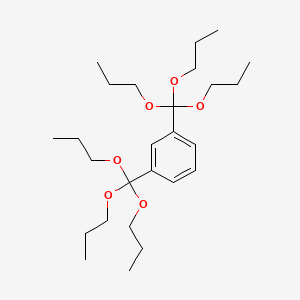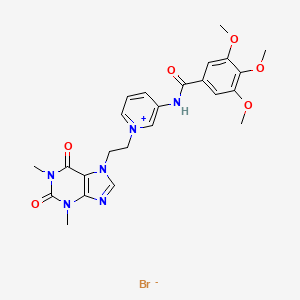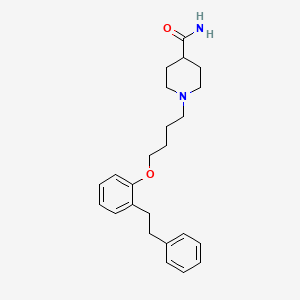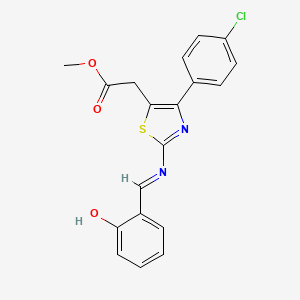
4-(p-Chlorophenyl)-2-((o-hydroxybenzylidene)amino)thiazole-5-acetic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[4-(4-chlorophenyl)-2-[(2-hydroxyphenyl)methylideneamino]-1,3-thiazol-5-yl]acetate is a complex organic compound with a unique structure that includes a thiazole ring, a chlorophenyl group, and a hydroxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(4-chlorophenyl)-2-[(2-hydroxyphenyl)methylideneamino]-1,3-thiazol-5-yl]acetate typically involves multiple steps. One common method includes the condensation of 4-chlorobenzaldehyde with 2-aminothiophenol to form an intermediate Schiff base. This intermediate is then cyclized with chloroacetic acid under acidic conditions to form the thiazole ring. Finally, the esterification of the resulting compound with methanol yields the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[4-(4-chlorophenyl)-2-[(2-hydroxyphenyl)methylideneamino]-1,3-thiazol-5-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Methyl 2-[4-(4-chlorophenyl)-2-[(2-hydroxyphenyl)methylideneamino]-1,3-thiazol-5-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-[4-(4-chlorophenyl)-2-[(2-hydroxyphenyl)methylideneamino]-1,3-thiazol-5-yl]acetate involves its interaction with specific molecular targets. The thiazole ring and the hydroxyphenyl group are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(4-chlorophenyl)acetate
- Methyl 2-(2-chlorophenyl)acetate
- Methyl 4-(bromomethyl)benzoate
Uniqueness
Methyl 2-[4-(4-chlorophenyl)-2-[(2-hydroxyphenyl)methylideneamino]-1,3-thiazol-5-yl]acetate is unique due to its combination of a thiazole ring, a chlorophenyl group, and a hydroxyphenyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Propiedades
Número CAS |
71013-52-0 |
|---|---|
Fórmula molecular |
C19H15ClN2O3S |
Peso molecular |
386.9 g/mol |
Nombre IUPAC |
methyl 2-[4-(4-chlorophenyl)-2-[(E)-(2-hydroxyphenyl)methylideneamino]-1,3-thiazol-5-yl]acetate |
InChI |
InChI=1S/C19H15ClN2O3S/c1-25-17(24)10-16-18(12-6-8-14(20)9-7-12)22-19(26-16)21-11-13-4-2-3-5-15(13)23/h2-9,11,23H,10H2,1H3/b21-11+ |
Clave InChI |
HCJLHZAGGWZIAU-SRZZPIQSSA-N |
SMILES isomérico |
COC(=O)CC1=C(N=C(S1)/N=C/C2=CC=CC=C2O)C3=CC=C(C=C3)Cl |
SMILES canónico |
COC(=O)CC1=C(N=C(S1)N=CC2=CC=CC=C2O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Propan-2-yl)sulfanyl]hepta-1,5-diene](/img/structure/B14475532.png)
![Methyl 3-chloro-2-[(2-chloroethyl)sulfanyl]butanoate](/img/structure/B14475534.png)
![N-Methyl-N-{4-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]phenyl}acetamide](/img/structure/B14475541.png)
![[2,2,4-trimethyl-3-[(Z)-octadec-9-enoyl]oxypentyl] (Z)-octadec-9-enoate](/img/structure/B14475562.png)

![4-[2-(Pyridin-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14475569.png)

![[(1S)-2,3-Dihydro-1H-inden-1-yl]methanol](/img/structure/B14475587.png)
